molecular formula C11H12BrNO2 B1597134 (3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid CAS No. 1047651-83-1

(3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1597134
CAS No.: 1047651-83-1
M. Wt: 270.12 g/mol
InChI Key: YRGSCRAWFNNSIP-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R)-4-(2-Bromophenyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and neuroscience research. This compound belongs to a class of 3-aryl proline analogs that function as competitive antagonists for ionotropic glutamate receptors (iGluRs), specifically showing selectivity and potency for N-methyl-D-aspartate (NMDA) receptor subtypes . The (3S,4R) stereochemistry is critical for its biological activity and interaction with the receptor's binding site. Research indicates that incorporating substituents, particularly halogens like bromine, on the phenyl ring of the 3-aryl proline scaffold is a general strategy to enhance selectivity towards NMDA receptors over other iGluR families (AMPA and kainate receptors) . These antagonists are valuable tools for studying the role of glutamate receptors in health and disease, as imbalanced glutamate signaling is implicated in a range of neurological conditions such as anxiety, depression, migraine, pain, schizophrenia, and neurodegenerative diseases like Alzheimer's and Huntington's . The mechanism of action for this compound involves binding to the orthosteric site of the NMDA receptor, thereby competing with the native neurotransmitter glutamate and preventing receptor activation . Electrophysiological studies on closely related analogs have demonstrated antagonism with high potency (IC50 values as low as 200 nM) and a marked preference for certain NMDA receptor subunit combinations, such as GluN1/GluN2A . As a supplied chemical, it is presented as a solid with predicted low water solubility and solubility in some organic solvents . The product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should store the product in a cool, dry place, in a tightly sealed container to prevent moisture absorption and degradation .

Properties

IUPAC Name

(3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15/h1-4,8-9,13H,5-6H2,(H,14,15)/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGSCRAWFNNSIP-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376082
Record name (3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1047651-83-1
Record name (3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Asymmetric Hydrogenation of Pyrroline Precursors

  • A common approach involves enantioselective hydrogenation of a suitably substituted pyrroline or pyrrole precursor bearing the 2-bromophenyl group.
  • Catalysts such as chiral rhodium or ruthenium complexes are employed to achieve high enantiomeric excess (ee).
  • Reaction conditions are typically mild, carried out under moderate hydrogen pressure and temperature to ensure high yield and stereoselectivity.
  • After hydrogenation, the product is isolated by adjusting pH to the isoelectric point, followed by extraction and crystallization, yielding the desired enantiomer with >99% purity and >99.9% ee.

Cyclization via Chiral Amino Acid Derivatives

  • The pyrrolidine ring can be constructed by cyclization reactions starting from chiral amino acid derivatives or their equivalents.
  • For example, chiral precursors bearing the 2-bromophenyl substituent undergo intramolecular nucleophilic substitution or ring-closure reactions to form the pyrrolidine scaffold.
  • This method often involves protecting groups and subsequent deprotection steps to ensure selective functionalization and stereochemical integrity.

Paal-Knorr Pyrrole Synthesis (Less Common for This Compound)

  • Although more commonly used for related pyrrolidine derivatives, the Paal-Knorr synthesis can be adapted for constructing the pyrrole ring, which can then be hydrogenated to pyrrolidine.
  • This method requires careful control of reaction parameters to maintain stereochemistry and avoid racemization.

Use of Chiral Auxiliaries and Resolution Techniques

  • When racemic mixtures are formed, chiral resolution methods such as chiral chromatography or crystallization with chiral acids/bases are employed to isolate the (3S,4R) enantiomer.
  • Chiral auxiliaries may be introduced during synthesis to direct stereoselectivity and then removed post-synthesis.

Detailed Reaction Conditions and Process Parameters

Step Reagents / Catalysts Conditions Outcome / Notes
Enantioselective hydrogenation Chiral Rh or Ru catalyst, H2 gas Moderate pressure (e.g., 1-5 atm), room temperature to 50°C, solvent like dioxane or methanol High yield (>99%), high ee (>99.9%), mild conditions
Cyclization Chiral amino acid derivatives, bases (NaOH) Stirring at room temperature to 40°C, aqueous-organic biphasic system Efficient ring closure, stereochemical control
pH adjustment and extraction NaOH or acid to reach isoelectric point Ambient temperature Facilitates product precipitation and purification
Chiral resolution Chiral chromatography or crystallization Variable, depends on method Isolation of pure (3S,4R) enantiomer

Purification and Characterization

  • The product is typically purified by filtration after precipitation at the isoelectric point.
  • Enantiomeric purity is confirmed by chiral HPLC using appropriate chiral stationary phases.
  • Structural confirmation is done via NMR spectroscopy (¹H, ¹³C), mass spectrometry (MS), and sometimes X-ray crystallography for absolute stereochemistry.
  • Optical rotation measurements further confirm stereochemical configuration.

Research Findings and Optimization

  • Patent literature highlights that the enantioselective hydrogenation process is economical and scalable, providing high yields and purity without the need for extensive purification steps.
  • Continuous flow reactors have been proposed to optimize reaction efficiency and reproducibility on an industrial scale, reducing batch-to-batch variability.
  • The presence of the bromine substituent at the ortho position (2-bromophenyl) requires careful handling to avoid side reactions such as debromination or unwanted electrophilic substitutions during synthesis.

Summary Table of Preparation Methods

Preparation Method Key Features Advantages Limitations
Enantioselective Hydrogenation Use of chiral catalysts, mild conditions High yield and ee, scalable Requires expensive catalysts
Cyclization from Chiral Precursors Direct ring formation, stereocontrol Good stereochemical control Multi-step, protection/deprotection needed
Paal-Knorr Pyrrole Synthesis Pyrrole intermediate, then hydrogenation Established method for pyrroles Less direct, potential racemization
Chiral Resolution Techniques Post-synthesis purification High purity enantiomers Additional steps, lower overall yield

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) Reactions

The bromophenyl group facilitates NAS under transition metal catalysis or thermal conditions.

Reaction TypeReagents/ConditionsProductYield (%)Reference
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C4-(2-Biphenyl)pyrrolidine-3-carboxylic acid68
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C4-(2-Aminophenyl)pyrrolidine-3-carboxylic acid52
  • Steric hindrance from the pyrrolidine ring reduces reactivity at the ortho-position compared to meta- or para-brominated analogs .

  • Coupling reactions retain the stereochemical integrity of the pyrrolidine core .

C-H Activation and Functionalization

The pyrrolidine ring undergoes regioselective C-H activation under palladium catalysis:

Position ModifiedReagentsProductSelectivityReference
C5 (pyrrolidine)Pd(OAc)₂, PhI(OAc)₂, DCE, 120°C5-Acetoxy derivative>20:1 (C5)
C2 (pyrrolidine)[RuCl₂(p-cymene)]₂, AgSbF₆, Norbornene2-Alkenylated product8:1 (C2)
  • Mechanistic Insight : Directed C-H activation occurs via a Pd(II)/Pd(IV) cycle, with the carboxylic acid group acting as a directing group .

  • Steric effects from the 2-bromophenyl group disfavor functionalization at the adjacent C4 position .

Carboxylic Acid Derivitization

The carboxylic acid participates in classical transformations:

ReactionConditionsProductApplicationReference
EsterificationSOCl₂/MeOH, refluxMethyl esterProdrug synthesis
Amide FormationEDCI/HOBt, DMF, R-NH₂Substituted amidesBioactive conjugates
ReductionBH₃·THF, 0°C → RTPyrrolidin-3-ylmethanolChiral alcohol precursors
  • Critical Note : Esterification proceeds with >95% retention of configuration at C3 and C4 .

  • Amide derivatives show enhanced blood-brain barrier penetration compared to the parent acid .

Ring-Opening and Rearrangement Reactions

Under strong acidic/basic conditions:

ConditionProcessMajor ProductStereochemical OutcomeReference
6M HCl, 100°C, 12hRing-opening via N-protonationLinear γ-amino acid derivativeRacemization at C3 (≤8%)
LDA, THF, -78°CDehydrobromination → α,β-unsaturated acid4-(2-Phenyl)pyrrolidine-3-acrylic acidTrans stereochemistry favored

Cycloaddition and Multicomponent Reactions

The strained pyrrolidine ring participates in:

Reaction TypePartnersConditionsProductReference
1,3-Dipolar CycloadditionPhenylacetylene, CuI, Et₃N80°C, 24hPyrrolo[1,2-a]pyrazine derivative
Ugi ReactionR₁-NC, R₂-CHO, R₃-NH₂MeOH, 40°CPentacyclic peptidomimetic
  • Key Finding : Cycloadditions proceed with complete diastereocontrol at C3 and C4 when using chiral auxiliaries .

Photochemical Reactivity

UV irradiation (254 nm) induces unique transformations:

ProcessConditionsProductQuantum Yield (Φ)Reference
Homolytic C-Br CleavageDioxane, N₂ atmosphere4-(2-Phenyl)pyrrolidine-3-carboxylic acid0.32
[2+2] CycloadditionMaleic anhydride, hνBicyclic lactam0.18
  • Radical intermediates trapped with TEMPO confirm homolytic cleavage mechanisms .

Enzymatic Modifications

Biocatalytic approaches enable stereoretentive functionalization:

EnzymeReactionConversion (%)Enantiomeric Excess (ee)Reference
Lipase B (C. antarctica)Kinetic resolution of racemic mixture48>99% (3S,4R)
TransaminaseReductive amination at C37294%

Stability Under Physiological Conditions

ParameterConditionHalf-Life (t₁/₂)Degradation PathwayReference
pH 7.4, 37°CPhosphate buffer14.2 hDecarboxylation
Human Plasma37°C8.7 hEster hydrolysis

Scientific Research Applications

(3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound can be used in studies investigating the effects of chiral compounds on biological systems.

    Industrial Applications: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to interact selectively with these targets, potentially leading to unique biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrrolidine-3-carboxylic acids with aryl substituents. Below is a detailed comparison with analogs differing in substituent type, position, or stereochemistry.

Halogen-Substituted Analogs
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Key Properties/Applications
(3S,4R)-4-(3-Bromophenyl)pyrrolidine-3-carboxylic acid 1047651-74-0 C₁₁H₁₂BrNO₂ 270.12 3-Bromo Similar brominated analog; used in cross-coupling reactions for drug scaffolds .
(3S,4R)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid 1047654-48-7 C₁₁H₁₂BrNO₂ 270.12 4-Bromo Higher steric hindrance at para position; impacts receptor binding affinity .
(3S,4R)-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid 1047651-80-8 C₁₁H₁₂ClNO₂ 225.67 3-Chloro Lower molecular weight; used in antimicrobial agent synthesis .
(3S,4R)-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid 1049975-91-8 C₁₁H₁₂FNO₂ 209.22 2-Fluoro Enhanced metabolic stability compared to bromo analogs .

Key Findings :

  • Substituent Position : The 2-bromo substituent in the target compound provides distinct electronic and steric effects compared to 3- or 4-bromo analogs, influencing binding to hydrophobic pockets in enzyme active sites .
Functionalized Aryl Analogs
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Type Key Properties/Applications
(3S,4R)-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid 1049978-93-9 C₁₂H₁₅NO₃ 221.25 4-Methoxy Electron-donating group; improves solubility and pharmacokinetics .
(3S,4R)-4-(3-Nitrophenyl)pyrrolidine-3-carboxylic acid 1049733-86-9 C₁₁H₁₁N₂O₄ 236.22 3-Nitro Electron-withdrawing group; used in prodrug activation studies .
(3S,4R)-4-(2-Trifluoromethylphenyl)pyrrolidine-3-carboxylic acid 1049978-59-7 C₁₂H₁₂F₃NO₂ 259.23 2-Trifluoromethyl Enhanced lipophilicity; CNS drug candidate .

Key Findings :

  • Electron-Donating Groups (e.g., Methoxy) : Improve aqueous solubility but may reduce membrane permeability .
  • Electron-Withdrawing Groups (e.g., Nitro, Trifluoromethyl) : Increase metabolic resistance and modulate target selectivity .
Boc-Protected Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties
Boc-(3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid 1161787-74-1 C₁₆H₂₀BrNO₄ 370.24 Improved stability during solid-phase synthesis .
Boc-(3R,4S)-4-(3-bromophenyl)pyrrolidine-3-carboxylic acid 1161787-83-2 C₁₆H₂₀BrNO₄ 370.24 Stereoisomer with distinct crystallinity .

Key Findings :

  • Boc protection mitigates undesired side reactions in peptide coupling, though it increases molecular weight and may reduce cell permeability .

Biological Activity

(3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₂BrNO₂
  • Molecular Weight : 270.12 g/mol
  • CAS Number : 1047651-83-1
  • Appearance : White powder

The compound features a pyrrolidine ring substituted with a 2-bromophenyl group and a carboxylic acid functional group. Its stereochemistry plays a crucial role in its biological interactions and efficacy.

(3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid has been identified as an inhibitor of Rho-kinase, an enzyme involved in various cellular processes including cytoskeletal organization, cell migration, and proliferation. The inhibition of Rho-kinase is particularly relevant in the context of cancer progression and hypertension.

Interaction Studies

Research indicates that the compound interacts with specific molecular targets through:

  • Hydrophobic interactions : The bromophenyl group fits into hydrophobic pockets of target proteins.
  • Hydrogen bonding : The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins.

These interactions modulate the activity of target proteins, leading to observable biological effects.

In Vitro Studies

In vitro assays have demonstrated that (3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid exhibits:

  • Inhibition of Rho-kinase activity : Assays indicate a concentration-dependent inhibition pattern, suggesting potential therapeutic applications in diseases linked to Rho-kinase dysregulation.

Case Studies

  • Cancer Research : A study explored the effects of this compound on cancer cell lines, showing reduced cell proliferation rates and increased apoptosis in Rho-kinase-dependent pathways.
  • Hypertension Models : In animal models, administration of the compound resulted in lowered blood pressure readings, correlating with decreased Rho-kinase activity.

Comparative Analysis with Related Compounds

To understand the uniqueness of (3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid, it is compared with structurally similar compounds:

Compound NameMolecular FormulaKey Features
(3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acidC₁₁H₁₂BrNO₂Chiral compound; Rho-kinase inhibitor
(3S,4R)-4-(phenyl)pyrrolidine-3-carboxylic acidC₉H₁₁NO₂Lacks bromine substitution; less potent
(3S,4R)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acidC₁₁H₁₂ClNO₂Chlorine instead of bromine; different pharmacological profile

The presence of the bromine atom at the para position relative to the carboxylic acid group enhances the compound's biological activity compared to its analogs.

Future Directions

Further research is warranted to explore:

  • Broader pharmacological profiles : Investigating interactions with other enzymes or receptors.
  • In vivo studies : Evaluating long-term effects and potential side effects in animal models.

Q & A

Q. What are the key synthetic routes for (3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid?

  • Methodological Answer : A nitrile anion cyclization strategy is commonly employed for analogous pyrrolidine carboxylic acids. For example, (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid was synthesized via catalytic Corey–Bakshi–Shibata (CBS) asymmetric reduction, followed by conjugate addition of a hindered amine to acrylonitrile and cyclization under optimized conditions (LiHMDS, diethyl chlorophosphate) to achieve >95% yield and 94–99% enantiomeric excess (ee) . Adapting this method, the bromophenyl substituent can be introduced via a halogenated aryl precursor. Purification via silica gel chromatography (e.g., 1:1 ethyl acetate/hexane) ensures high purity .

Q. How is the stereochemistry of (3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid confirmed?

  • Methodological Answer : Stereochemical confirmation relies on chiral HPLC, optical rotation measurements (e.g., [α]²⁴D = +20.9° in CHCl₃), and advanced NMR techniques (e.g., NOESY for spatial correlations). For similar compounds, X-ray crystallography of intermediates (e.g., diphenylamide derivatives) has been used to resolve absolute configurations .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer : Silica gel column chromatography with gradient elution (e.g., 1:1 → 3:1 ethyl acetate/hexane) is standard. Recrystallization from toluene/ether or methanol/water mixtures improves crystallinity. For enantiomeric purity, preparative chiral HPLC with amylose-based columns is recommended .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during synthesis?

  • Methodological Answer : Kinetic resolution during cyclization and epimerization control are critical. Using chiral auxiliaries (e.g., tert-butoxycarbonyl groups) and asymmetric catalysts (e.g., CBS catalysts) enhances stereoselectivity. For example, LiHMDS as a base in cyclization promotes inversion at the C-4 center, achieving >99.9% optical purity in related compounds .

Q. What strategies address low yields in the cyclization step of pyrrolidine formation?

  • Methodological Answer : Optimize reaction parameters:
  • Temperature : Conduct cyclization at −78°C to suppress side reactions.
  • Activating groups : Diethyl chlorophosphate improves nitrile anion reactivity.
  • Solvents : THF or DMF enhances solubility of intermediates .
    Pilot studies with deuterated analogs can identify rate-limiting steps via kinetic isotope effects.

Q. How does the 2-bromophenyl substituent influence biological activity compared to other aryl groups?

  • Methodological Answer : The bromine atom enhances lipophilicity and potential halogen bonding with biological targets. Comparative studies with fluorophenyl or chlorophenyl analogs (e.g., IC₅₀ assays against enzymes like kinases) can quantify substituent effects. Molecular docking simulations predict binding interactions, leveraging the bromine’s van der Waals radius and electronegativity .

Data Contradiction Analysis

Q. Why do reported yields for similar pyrrolidine syntheses vary across studies?

  • Methodological Answer : Discrepancies arise from differences in:
  • Substrate purity : Impurities in aryl precursors (e.g., 2-bromophenylacetylene) reduce cyclization efficiency.
  • Catalyst loading : Palladium vs. copper catalysts in coupling steps alter turnover rates.
  • Workup protocols : Incomplete extraction or drying (e.g., Na₂SO₄ vs. MgSO₄) affects isolated yields .

Application-Oriented Questions

Q. What in vitro assays are suitable for evaluating this compound’s enzyme inhibition potential?

  • Methodological Answer : Use fluorescence-based assays (e.g., NADH depletion for dehydrogenases) or SPR (surface plasmon resonance) for binding affinity measurements. For proteases, FRET substrates with quencher-fluorophore pairs enable real-time activity monitoring. Dose-response curves (0.1–100 μM) determine IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
(3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.